molecular formula C7H6ClN3O B12360463 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one

2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12360463
M. Wt: 183.59 g/mol
InChI Key: QZFFNDWIPGSYAX-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3,5H,1H3

InChI Key

QZFFNDWIPGSYAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=NC(=NC(=O)C21)Cl

Origin of Product

United States

Chemical Reactions Analysis

2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

2-Chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one (CAS: 129872-84-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.6 g/mol
  • IUPAC Name : 2-chloro-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
  • Purity : 97%

The biological activity of 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant antitumor properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. Specifically, 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one showed promising results in vitro against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)12.5Apoptosis induction
MCF7 (Breast Cancer)10.8Caspase activation
HeLa (Cervical Cancer)15.0Cell cycle arrest

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It has been shown to activate the orphan nuclear receptor Nurr1 (NR4A2), which plays a critical role in the development and maintenance of dopaminergic neurons. Activation of Nurr1 could offer therapeutic potential in neurodegenerative diseases such as Parkinson’s disease.

Study on Neuroprotection

In a recent study involving neuroblastoma cells, treatment with 2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one resulted in a significant increase in cell viability under oxidative stress conditions. The compound was found to upregulate the expression of neuroprotective factors while downregulating pro-apoptotic markers.

Clinical Implications

The potential implications for treating neurodegenerative diseases are significant. The ability to modulate Nurr1 activity suggests that this compound could be developed into a therapeutic agent for conditions characterized by dopaminergic neuron loss.

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